N-Methylation Lowers Lipophilicity
The presence of the N-methyl group on the indole ring of 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one results in a computed XLogP3-AA value of 1.1 [1]. This is significantly lower than the computed value of 3.1 for a closely related research compound, N1-(4-fluorobenzyl)-3-(4-(1H-indol-3-yl)-1-piperazinyl)propanamide, which bears a non-methylated indole linked to a piperazine ring [2]. This 2.8-fold difference in lipophilicity is a critical parameter for optimizing blood-brain barrier penetration and oral absorption.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | N1-(4-fluorobenzyl)-3-(4-(1H-indol-3-yl)-1-piperazinyl)propanamide: XLogP3 = 3.1 |
| Quantified Difference | The target compound's lipophilicity is 2.8-fold lower (ΔXLogP3 = 2.0). |
| Conditions | Computational prediction using XLogP3 3.0 algorithm. |
Why This Matters
A lower lipophilicity (XLogP3 of 1.1) suggests superior solubility and improved developability for CNS-targeted therapeutics or any application where avoiding high tissue accumulation is critical.
- [1] PubChem. (2025). Computed Properties for CID 13400184: 4-(1-Methyl-1H-indol-3-yl)pyrrolidin-2-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for N1-(4-fluorobenzyl)-3-(4-(1H-indol-3-yl)-1-piperazinyl)propanamide. National Center for Biotechnology Information. View Source
